2-(5-Bromo-2-methanesulfonylphenyl)acetic acid

Beschreibung

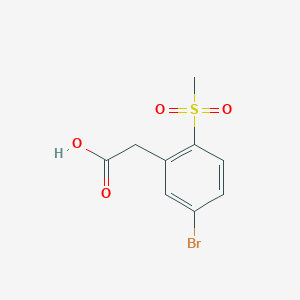

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a brominated arylacetic acid derivative characterized by a phenyl ring substituted with a bromine atom at the 5-position and a methanesulfonyl (-SO₂CH₃) group at the 2-position, linked to an acetic acid moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of both the bromine and methanesulfonyl groups.

Eigenschaften

Molekularformel |

C9H9BrO4S |

|---|---|

Molekulargewicht |

293.14 g/mol |

IUPAC-Name |

2-(5-bromo-2-methylsulfonylphenyl)acetic acid |

InChI |

InChI=1S/C9H9BrO4S/c1-15(13,14)8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI-Schlüssel |

ITNPUFJFIPAWNA-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 2-Bromo-6-methylbenzaldehyde

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Methylbenzaldehyde, brominating reagent (Br₂, NBS, or BrCl), catalyst (FeCl₃, Fe powder, acetic acid, or iodobenzene), solvent (acetic acid or acetic anhydride) | Under nitrogen atmosphere, brominating reagent is added dropwise at 0-100 °C over 2 hours. The reaction proceeds until 2-methylbenzaldehyde content <1%. pH adjusted to 7, followed by liquid separation and desolventization to isolate 2-bromo-6-methylbenzaldehyde. |

This selective bromination targets the 5-position relative to the aldehyde group, yielding 2-bromo-6-methylbenzaldehyde with high purity and yield.

Formation of Oxime Intermediate

| Step | Reagents & Conditions | Description |

|---|---|---|

| 2a | 2-Bromo-6-methylbenzaldehyde, hydroxylamine hydrochloride, alkali (NaOH, KOH, or LDA), solvent | Reaction at 0-100 °C for 4-5 hours with dropwise alkali addition. The oxime intermediate forms with normalized aldehyde content <1%. pH adjusted to 7, followed by extraction and isolation. |

The oxime serves as a precursor for cyclization or further functionalization.

Cyclization to 3-[2-Methyl-6-bromo-phenyl]-4,5-dihydroisoxazole

| Step | Reagents & Conditions | Description |

|---|---|---|

| 2b | Oxime intermediate, chlorinating reagent (Cl₂ or SOCl₂), catalyst, ethylene gas (0.1-6 MPa), solvent | Reaction at 0-100 °C for 4-5 hours under controlled ethylene pressure. Cyclization yields the dihydroisoxazole intermediate. pH adjusted to 7, extraction and desolventization follow. |

This step constructs the isoxazole ring, an important intermediate for sulfonylation.

Sulfonylation to Introduce Methanesulfonyl Group

| Step | Reagents & Conditions | Description |

|---|---|---|

| 3 | 3-[2-Methyl-6-bromo-phenyl]-4,5-dihydroisoxazole, sulfonylation reagent (methanesulfonyl chloride, methanesulfonic acid, or anhydride), catalyst (AlCl₃, FeCl₃, or acetic acid), solvent | Stirred reaction at 0-100 °C for ~10 hours until starting material <1%. pH adjusted to 7, followed by extraction and purification. |

This step installs the methanesulfonyl substituent at the 2-position of the phenyl ring.

Final Bromination to Obtain 3-[3-Bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole

| Step | Reagents & Conditions | Description |

|---|---|---|

| 4 | 3-[2-Methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole, brominating agent (Br₂ or NBS), catalyst, solvent | Reaction at 0-100 °C for 5 hours until bromination completes (<1% starting material). pH adjusted to 7, extraction and desolventization yield the brominated sulfonyl compound. |

This step introduces the bromine at the 5-position, completing the substitution pattern.

Conversion to 2-(5-Bromo-2-methanesulfonylphenyl)acetic Acid

While the patent focuses on the isoxazole intermediates, conversion to the acetic acid derivative involves:

- Oxidation or side-chain functional group transformation of the methyl or aldehyde substituent to an acetic acid group.

- Typical methods include oxidation with KMnO₄, CrO₃, or other oxidants under controlled conditions.

This step is generally performed after sulfonylation and bromination to avoid interference with sensitive groups.

Reaction Conditions Summary Table

| Step | Target Compound | Key Reagents | Catalyst | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Bromo-6-methylbenzaldehyde | Br₂/NBS/BrCl | FeCl₃, Fe, AcOH | 0-100 | ~2 + hold | N₂ atmosphere, pH 7 workup |

| 2a | Oxime intermediate | NH₂OH·HCl, alkali | None | 0-100 | 4-5 | pH 7 extraction |

| 2b | Dihydroisoxazole intermediate | Chlorinating agent, ethylene | Catalyst | 0-100 | 4-5 | 0.1-6 MPa ethylene pressure |

| 3 | Methanesulfonylated isoxazole | Methanesulfonyl chloride | AlCl₃, FeCl₃ | 0-100 | ~10 | pH 7 workup |

| 4 | Brominated sulfonyl isoxazole | Br₂ or NBS | Catalyst | 0-100 | ~5 | pH 7 workup |

| 5 | Final acetic acid derivative | Oxidants (KMnO₄, CrO₃) | - | Variable | Variable | Side-chain oxidation |

Research Findings and Notes

- The use of controlled bromination reagents and catalysts allows selective substitution at the 5-position of the aromatic ring, avoiding polybromination or undesired regioisomers.

- Sulfonylation reagents such as methanesulfonyl chloride in the presence of Lewis acid catalysts (AlCl₃, FeCl₃) effectively introduce the methanesulfonyl group with high regioselectivity.

- The intermediate dihydroisoxazole ring formation stabilizes the molecule for subsequent transformations and facilitates purification.

- Reaction pH control (neutralization to pH 7) after each step ensures better isolation and purity of intermediates.

- Ethylene pressure and chlorination conditions are critical for successful cyclization to the isoxazole intermediate.

- Side-chain oxidation to acetic acid should be performed after installing the bromine and methanesulfonyl groups to prevent side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in the presence of a polar solvent like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetic acids with various functional groups replacing the bromine atom.

Oxidation Reactions: Sulfone derivatives are the major products.

Reduction Reactions: Alcohols or aldehydes are formed depending on the extent of reduction.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methanesulfonyl groups can play a crucial role in binding to molecular targets, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid with structurally related bromophenylacetic acid derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Functional Group Analysis

Physicochemical Properties

- Acidity : The methanesulfonyl group in this compound increases acidity compared to methyl or methoxy analogs due to its strong electron-withdrawing nature. This property is critical in drug design for improving membrane permeability or binding to target proteins .

- Solubility : Methoxy-substituted derivatives (e.g., 2-(2-Bromo-5-methoxyphenyl)acetic acid) exhibit higher aqueous solubility than methyl or methanesulfonyl analogs, as seen in their lower logP values .

- Thermal Stability : Compounds with sulfonyl groups (e.g., methanesulfonyl) often exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding) compared to methyl-substituted analogs .

Case Study: Crystallography and Hydrogen Bonding

The crystal structure of 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () reveals intermolecular hydrogen bonds between the carboxylic acid group and neighboring sulfonyl or bromine atoms, stabilizing the lattice.

Biologische Aktivität

2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- CAS Number : 1898068-44-4

- Molecular Formula : C9H10BrO4S

- Molecular Weight : 305.14 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The presence of the bromine and methanesulfonyl groups enhances its reactivity and ability to form hydrogen bonds, which can influence various biological pathways.

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that play critical roles in cellular processes, such as those involved in inflammation and cancer progression.

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, potentially effective against various bacterial strains.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Anticancer | Induces apoptosis in cancer cell lines through modulation of signaling pathways. |

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics . -

Anti-inflammatory Effects :

In a preclinical model of inflammation, this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential for treating inflammatory diseases . -

Anticancer Potential :

Research involving various cancer cell lines revealed that treatment with this compound led to decreased cell viability and induced apoptosis via the activation of caspase pathways. Notably, it was effective in inhibiting the growth of breast cancer cells .

Research Findings

Recent investigations have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. For instance, modifications have been made to improve solubility and bioavailability, which are critical for therapeutic applications.

Table: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli with low MIC values. |

| Anti-inflammatory | Significant reduction in TNF-alpha and IL-6 levels in animal models. |

| Anticancer | Induces apoptosis in breast cancer cells; activates caspase pathways. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid?

- Methodological Answer : A typical route involves regioselective bromination of a precursor such as 2-methanesulfonylphenylacetic acid using bromine in acetic acid. The reaction is conducted under controlled conditions (room temperature, 1–2 hours) to minimize side products like di-substituted derivatives. Post-synthesis, purification via recrystallization or column chromatography ensures high yield (>85%) and purity (>95%). Structural validation is achieved through NMR and X-ray crystallography .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART APEXII diffractometer with Cu-Kα radiation. Data collection parameters include ω and φ scans (0.5° steps), with absorption correction via SADABS. Structure solution and refinement are conducted using SHELXL, focusing on H-atom positioning (riding model) and anisotropic displacement parameters for non-H atoms. The resulting CIF file provides bond lengths, angles, and torsional parameters critical for confirming regiochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirm substituent positions. The methanesulfonyl group appears as a singlet at ~3.3 ppm (¹H) and ~44 ppm (¹³C).

- FT-IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups are key identifiers.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. How do electronic effects of substituents influence structural distortions in the phenyl ring?

- Methodological Answer : Electron-withdrawing groups (e.g., Br, -SO₂Me) increase adjacent C-C-C bond angles due to reduced electron density. For example, the angle at the bromine-substituted carbon expands to ~121.5°, compared to ~118.2° at the methoxy-substituted carbon. These distortions are quantified via SC-XRD and analyzed using density functional theory (DFT) to correlate substituent electronegativity with geometric changes .

Q. What challenges arise in refining hydrogen-bonding networks using SHELXL?

- Methodological Answer : SHELXL refines H-atoms via a riding model, but challenges include:

- Disordered H-atoms : Methanesulfonyl and carboxylic acid groups may exhibit rotational disorder, requiring constraints (Uiso(H) = 1.2–1.5 Ueq(parent atom)).

- Weak Interactions : Low-density electron regions (e.g., Br⋯S contacts at ~3.48 Å) require high-resolution data (<0.8 Å) for accurate modeling.

Statistical filters (e.g., FCF_filter) exclude outliers (e.g., 4 reflections in 1725 data points) to improve R-factor convergence (target: R < 0.03) .

Q. How do Br⋯S interactions influence crystal packing and stability?

- Methodological Answer : Halogen bonding between Br and S atoms (distance: ~3.48 Å) contributes to centrosymmetric dimer formation (R₂²(8) motif). These interactions, combined with O-H⋯O hydrogen bonds (d(O⋯O) ~2.65 Å), stabilize the lattice. Hirshfeld surface analysis quantifies the contribution of Br⋯S contacts (~5% of total interactions) to overall packing efficiency .

Contradiction Analysis

- SHELX vs. Modern Software : While SHELXL remains dominant for small-molecule refinement due to robustness and historical precedence ( ), newer programs like OLEX2 offer automated features. Researchers often prefer SHELXL for high-resolution data (<1.0 Å) but switch to alternatives for complex disorder or twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.